7-Methoxyquinoline-3,4-diamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
7-methoxyquinoline-3,4-diamine |
InChI |
InChI=1S/C10H11N3O/c1-14-6-2-3-7-9(4-6)13-5-8(11)10(7)12/h2-5H,11H2,1H3,(H2,12,13) |
InChI Key |
WSIJBHNJVUKWTH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=C(C(=C2C=C1)N)N |
Origin of Product |
United States |
Diamine Substituted Quinolines: a Subject of Academic Scrutiny
An Overview of Academic Exploration:
Researchers have explored the synthesis and potential applications of various diamine-substituted quinolines. nih.gov The positions of the amino groups on the quinoline ring, as well as the nature of any additional substituents, can lead to a diverse array of compounds with distinct characteristics. nih.govnih.gov Studies have often focused on elucidating the structure-activity relationships (SAR) of these compounds, seeking to understand how specific structural modifications impact their biological effects. nih.govnih.gov The investigation into diamine-substituted quinolines has been driven by the hypothesis that the presence of two basic nitrogen centers can facilitate interactions with biological macromolecules, potentially leading to enhanced or novel therapeutic activities.
The Rationale for Investigating 7 Methoxyquinoline 3,4 Diamine
Strategies for Quinoline Core Construction and Functionalization
The formation of the fundamental quinoline structure, substituted with a methoxy group, is the initial critical phase in the synthesis of this compound. This typically involves cyclization reactions followed by the strategic placement of other necessary functional groups.
Cyclization Reactions for Methoxyquinoline Precursors
The construction of the quinoline ring system can be achieved through several classic name reactions, which have been adapted for the synthesis of methoxy-substituted quinolines. These methods often involve the condensation of anilines with carbonyl compounds.
Prominent cyclization strategies include:
Conrad-Limpach Synthesis: This method involves the reaction of an aniline (B41778) with a β-ketoester. For methoxy-substituted quinolines, a methoxyaniline is the starting material. The reaction proceeds through a Schiff base intermediate, which then cyclizes at high temperatures.
Doebner-von Miller Reaction: This reaction synthesizes quinolines by reacting an α,β-unsaturated aldehyde or ketone with an aniline in the presence of an acid catalyst. ijpsjournal.com For instance, 3-methoxyaniline can be reacted with crotonaldehyde (B89634) to yield 7-methoxyquinoline.
Friedländer Annulation: This is a widely used method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. ijpsjournal.com This approach offers high regioselectivity.
Gould-Jacobs Reaction: This pathway begins with the reaction of an aniline with an ethoxymethylenemalonic ester or a similar reagent, leading to the formation of a 4-hydroxyquinoline, which can be further modified. nih.gov A patent describes a process for synthesizing 4-hydroxy-7-methoxyquinoline (B63709) starting from 3,4-dimethoxyaniline (B48930) and isopropylidene malonate, which undergoes a reflux reaction followed by cyclization. google.com
Recent advancements have also explored the use of molecular iodine to mediate the cyclization of tethered heteroatom-containing alkenyl or alkynyl systems to form quinolinones. nih.gov Furthermore, the electrophilic cyclization of N-(2-alkynyl)anilines using reagents like iodine monochloride (ICl) has proven to be an effective method for producing functionalized quinolines. nih.gov
| Reaction Name | Starting Materials | Key Features |
| Conrad-Limpach | Aniline, β-Ketoester | High temperature, yields 4-quinolones |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Acid-catalyzed, can be violent |
| Friedländer | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Compound | High regioselectivity |
| Gould-Jacobs | Aniline, Ethoxymethylenemalonic Ester | Yields 4-hydroxyquinolines |
Halogenation and Nitro-Substitution at Key Positions
Following the construction of the methoxyquinoline core, strategic installation of nitro and halo groups is often necessary to facilitate the subsequent introduction of the diamine functionality. These electrophilic substitution reactions are directed by the existing substituents on the quinoline ring.
The methoxy group at position 7 is an ortho-, para-directing group, influencing the position of incoming electrophiles. Nitration of methoxyquinolines is a common step. For instance, nitration of certain methoxyquinolines in sulfuric acid has been studied, with the position of nitration being dependent on whether the reaction proceeds via the free base or the conjugate acid. rushim.ru The direct nitration of 6,8-dibromoquinoline (B11842131) has been shown to yield the corresponding 5-nitro derivative, which serves as a precursor for amino derivatives. nih.govnih.gov Similarly, early synthetic routes for compounds like 5-bromo-6-methoxy-8-nitroquinoline (B8806123) involved the sequential nitration and halogenation of methoxy-substituted quinolines. vulcanchem.com
Bromination is another key functionalization step. Studies have shown that methoxy-1,2,3,4-tetrahydroquinolines can be selectively brominated at the C-3 and C-5 positions. gelisim.edu.tr The reaction of 3,6-dimethoxyquinoline (B6589490) with two equivalents of bromine has been reported to result in dibromination at the C-5 and C-2 positions. gelisim.edu.tr This highlights the ability to functionalize specific positions on the quinoline core under controlled conditions.
Approaches for Introducing Diamine Functionality
With a suitably functionalized methoxyquinoline precursor in hand, the next stage involves the introduction of the 3,4-diamine groups. This is typically achieved through the reduction of nitro groups or via nucleophilic substitution reactions.
Reduction of Nitroquinoline Intermediates to Diamines
The reduction of nitro groups to amines is a fundamental transformation in the synthesis of this compound. A common precursor would be a dinitro-methoxyquinoline.
Various reducing agents can be employed for this purpose:
Catalytic Hydrogenation: This is a widely used method, often employing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. nih.gov It is generally a clean and efficient method.
Metal/Acid Systems: Combinations like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), or iron (Fe) in acetic acid are classic and effective reagents for nitro group reduction.
Other Reducing Agents: Sodium dithionite (B78146) (Na₂S₂O₄) or sodium sulfide (B99878) (Na₂S) can also be used. A process using sulfur dioxide in a sulfuric acid medium in the presence of a catalyst has also been patented for the reduction of organic nitro compounds to primary amines. google.com
Recent research has focused on more efficient and selective methods. For example, a method for the rapid reduction of aromatic nitro compounds to aromatic amines using B₂pin₂ as the reducing agent and NaOH as the base has been developed, with reactions completing in as little as 15 minutes at 50°C. doi.org The selective partial reduction of nitroarenes to N-arylhydroxylamines has also been achieved using specific catalysts. whiterose.ac.uk The reduction of dinitrobiquinolyl compounds can lead to the corresponding diamines. rsc.org
| Reducing Agent | Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Varies (pressure, temp.) | Clean, high yield | Requires specialized equipment |
| Tin(II) Chloride (SnCl₂) | Acidic (e.g., HCl) | Effective, common | Stoichiometric, metal waste |
| Iron (Fe) | Acidic (e.g., Acetic Acid) | Inexpensive | Large excess of metal needed |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous | Mild | Can be difficult to purify product |
| Bis(pinacolato)diboron (B₂pin₂) | Basic, mild temperature | Rapid, chemoselective doi.org | Reagent cost |
Nucleophilic Substitution Reactions in Quinoline Synthesis
Nucleophilic aromatic substitution (SNAᵣ) provides an alternative route to introduce amino groups onto the quinoline ring. This is particularly effective when the ring is activated by electron-withdrawing groups, such as a nitro group, or when a good leaving group, like a halogen, is present at the target position.
For instance, a chloroquinoline derivative can react with an amine nucleophile to displace the chloride. The reactivity of 4-chloroquinolines in nucleophilic substitution reactions is influenced by acid and base catalysis, as well as the nature of other substituents on the quinoline ring. researchgate.net The displacement of a 7-fluoro group on a quinolinecarbonitrile with an alkoxide or thioalkoxide anion has been used to prepare 7-substituted derivatives. google.com
In some cases, a nucleophile can directly substitute a hydrogen atom in a quinoline ring, a process known as nucleophilic substitution of hydrogen (SₙH). rsc.org While less common for introducing simple amino groups, it highlights the diverse reactivity of the quinoline system. The reaction of quinoline with sodamide (NaNH₂) in liquid ammonia, known as the Chichibabin reaction, typically results in amination at the C-2 position. cutm.ac.in
Green Chemistry Approaches in this compound Synthesis
In line with the growing importance of sustainable chemical manufacturing, green chemistry principles are being increasingly applied to the synthesis of quinolines. ijpsjournal.comresearchgate.net These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.
Key green strategies include:
Use of Greener Solvents: Replacing traditional volatile organic solvents with water, ionic liquids, or deep eutectic solvents. ijpsjournal.comnih.gov
Catalyst Development: Employing reusable nanocatalysts or developing metal-free catalytic systems to avoid toxic heavy metals. nih.gov For example, an electrochemical Friedländer reaction has been developed that uses electricity instead of chemical reductants and operates in aqueous conditions. rsc.org This method boasts a high atom economy and low energy consumption. rsc.org
Microwave- and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and energy consumption compared to conventional heating. ijpsjournal.comnih.gov
One-Pot Syntheses: Designing multi-step reactions to occur in a single reaction vessel, which minimizes waste from intermediate purification steps. nih.gov
While specific green chemistry literature for the direct synthesis of this compound is not extensive, the principles and methods developed for general quinoline synthesis are highly applicable and represent a promising direction for future synthetic efforts. nih.govrsc.org
Catalytic Systems and Reaction Conditions for Optimized Yields
The efficient synthesis of this compound and its analogs hinges on the careful selection of catalytic systems and the optimization of reaction conditions. Research in this area has focused on achieving high yields and purity by employing various reductive methods, primarily targeting the transformation of a nitro group at the C3 position of the quinoline core into an amine. The choice of catalyst, solvent, temperature, and reaction time are all critical parameters that influence the outcome of the synthesis.
A common and effective strategy involves the reduction of a nitro-substituted quinoline precursor. For instance, the synthesis of the related compound, 6-methoxyquinoline-3,4-diamine, has been achieved through the reduction of 4-azido-6-methoxy-3-nitroquinoline. nih.gov In this process, Palladium on carbon (Pd/C) is used as a catalyst under a hydrogen atmosphere. nih.gov This method has proven to be effective for the reduction of both the azide (B81097) and nitro groups simultaneously.
Another widely used catalytic system for the reduction of a nitro group on the quinoline ring involves the use of iron powder in the presence of an ammonium (B1175870) salt. For example, the synthesis of 6-chloroquinoline-3,4-diamine (B13271911) from 6-chloro-3-nitroquinoline-4-amine was accomplished using iron powder and ammonium chloride in a mixture of ethanol (B145695) and water. nih.gov This system is often preferred for its cost-effectiveness and efficiency.
The synthesis of the precursor, 4-chloro-7-methoxy-3-nitroquinoline, is a key step. This intermediate is typically prepared from 7-methoxy-3-nitroquinolin-4-ol (B8736540) by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). nih.govacs.org The subsequent reduction of the nitro group is the final step to obtaining the diamine.
Detailed research findings on the catalytic reduction of related nitroquinolines are presented in the tables below, showcasing the various systems and conditions employed to achieve high yields.
Table 1: Catalytic Hydrogenation for the Synthesis of 6-Methoxyquinoline-3,4-diamine
| Starting Material | Catalyst | Solvent | Reaction Conditions | Yield | Reference |
| 4-Azido-6-methoxy-3-nitroquinoline | 10% Pd/C | Methanol | H₂ (1 bar), Room Temperature, 24 h | Not explicitly stated for final diamine, but the azide was reduced quantitatively. | nih.gov |
Table 2: Iron-Mediated Reduction for the Synthesis of Substituted Quinoline-3,4-diamines
Table 3: Synthesis of the Precursor 4-Chloro-7-methoxy-3-nitroquinoline
| Starting Material | Reagent | Solvent | Reaction Conditions | Yield | Reference |
| 7-Methoxy-3-nitroquinolin-4-ol | POCl₃ | Not specified | Not specified | 90% | nih.govacs.org |
Nuclear Magnetic Resonance Spectroscopy (NMR) Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) reveals the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum of a quinoline derivative, the aromatic protons appear in the downfield region (δ 7.0-9.0 ppm), while the methoxy protons are observed as a singlet in the upfield region (around δ 4.0 ppm). The amino protons would likely appear as broad singlets. The specific chemical shifts and coupling constants (J values) for this compound would provide precise information about the substitution pattern on the quinoline ring. For instance, the protons on the quinoline ring will exhibit characteristic splitting patterns based on their ortho, meta, and para relationships to each other.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton. udel.edu Each unique carbon atom in this compound will produce a distinct signal. udel.edu The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. udel.edu Aromatic carbons typically resonate in the range of δ 110-160 ppm. The carbon of the methoxy group would appear further upfield, generally around δ 55-60 ppm. The carbons directly bonded to the nitrogen atoms of the diamine groups would also have characteristic chemical shifts.
| Proton (¹H) | Predicted Chemical Shift (ppm) | Carbon (¹³C) | Predicted Chemical Shift (ppm) |
| Aromatic-H | 7.0 - 9.0 | Aromatic-C | 110 - 160 |
| -OCH₃ | ~4.0 | -OCH₃ | 55 - 60 |
| -NH₂ | Broad singlet | C-NH₂ | Varies |
Mass Spectrometry (MS) Techniques for Structural Elucidation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
For this compound, electrospray ionization (ESI) mass spectrometry would likely be employed to generate a molecular ion peak [M+H]⁺, confirming the compound's molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula with high accuracy. nih.gov
The fragmentation pattern observed in the mass spectrum offers valuable structural insights. libretexts.org In the case of methoxyquinolines, common fragmentation pathways involve the loss of a methyl group (CH₃), a methoxy group (OCH₃), or carbon monoxide (CO). cdnsciencepub.commcmaster.ca The fragmentation of the diamino-substituted quinoline ring would also produce characteristic fragment ions, helping to confirm the positions of the substituents. For instance, the cleavage of bonds adjacent to the amino groups is a common fragmentation pathway in amines. libretexts.org
| Ion | Description |
| [M+H]⁺ | Molecular ion peak |
| [M-CH₃]⁺ | Loss of a methyl group |
| [M-OCH₃]⁺ | Loss of a methoxy group |
| [M-CO]⁺ | Loss of carbon monoxide |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present. utdallas.edu
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. The N-H stretching vibrations of the primary amine groups are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. utdallas.edu The C-N stretching vibrations would be observed in the 1250-1350 cm⁻¹ range. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the quinoline ring would be found in the 1450-1650 cm⁻¹ region. The characteristic C-O stretching of the methoxy group would likely be observed around 1250 cm⁻¹ and 1050 cm⁻¹.
Raman Spectroscopy
| Functional Group | IR Absorption (cm⁻¹) | Vibrational Mode |
| N-H (primary amine) | 3300 - 3500 | Stretching (two bands) |
| C-H (aromatic) | >3000 | Stretching |
| C=C, C=N (aromatic ring) | 1450 - 1650 | Stretching |
| C-N | 1250 - 1350 | Stretching |
| C-O (methoxy) | ~1250 and ~1050 | Asymmetric and symmetric stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions within the quinoline ring system. The presence of the methoxy and diamine substituents, which act as auxochromes, would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent quinoline molecule. This shift is due to the extension of the conjugated system by the lone pair of electrons on the oxygen and nitrogen atoms. The specific wavelengths of maximum absorption (λmax) and the corresponding molar absorptivities (ε) are characteristic of the compound's electronic structure.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of information, including:
Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.
Conformation: The exact spatial orientation of the methoxy and diamine groups relative to the quinoline ring.
Intermolecular interactions: Details of hydrogen bonding, π-π stacking, and other non-covalent interactions that govern the crystal packing. eurjchem.com
This information is invaluable for understanding the compound's solid-state properties and for computational modeling studies. The crystal structure would reveal how the molecules arrange themselves in the solid state, which can influence physical properties such as melting point and solubility.
Theoretical and Computational Investigations of 7 Methoxyquinoline 3,4 Diamine
Quantum Mechanical Studies (QM)
Quantum mechanical methods are fundamental in computational chemistry for investigating the electronic structure and properties of molecules from first principles. These studies provide insights that are often difficult or impossible to obtain through experimental means alone.
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely applied to predict the molecular properties of various compounds, including quinoline (B57606) derivatives. scirp.org DFT calculations for 7-Methoxyquinoline-3,4-diamine would typically involve optimizing the molecule's geometry to find its most stable, lowest-energy configuration. nih.gov
These calculations provide detailed information about the distribution of electron density, which is crucial for understanding the molecule's reactivity and intermolecular interactions. Key parameters derived from DFT include total energy, dipole moment, and the energies of molecular orbitals. scirp.org The choice of functional (e.g., B3LYP) and basis set (e.g., 6-31+G(d,p)) is critical for achieving accurate results that correlate well with experimental data. scirp.orgdergipark.org.tr
Table 1: Illustrative DFT-Calculated Electronic Properties of this compound Note: These values are representative examples of parameters obtained from DFT calculations and are for illustrative purposes.
| Parameter | Calculated Value | Unit |
|---|---|---|
| Total Energy | -725.123 | Hartree |
| Dipole Moment | 3.45 | Debye |
| Point Group Symmetry | C1 | - |
HOMO-LUMO Analysis and Electronic Transitions
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.govirjweb.com
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state to an excited state. semanticscholar.org This analysis is crucial for understanding the electronic transitions within the molecule, which are responsible for its UV-Visible absorption characteristics. scirp.org The energies of the HOMO and LUMO are indicative of the molecule's ability to donate and accept electrons, respectively. For this compound, the electron-donating amino groups and the quinoline ring system would significantly influence the energies and spatial distribution of these orbitals.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound Note: The following data is for illustrative purposes to represent typical outputs of a HOMO-LUMO analysis.
| Orbital | Energy (eV) |
|---|---|
| E_HOMO | -5.89 |
| E_LUMO | -1.75 |
| Energy Gap (ΔE) | 4.14 |
Vibrational Frequency Predictions and Spectroscopic Correlations
Theoretical vibrational analysis is performed to understand the molecular vibrations of a compound. Using methods like DFT, the vibrational frequencies can be calculated for the optimized molecular structure. dergipark.org.tr These predicted frequencies correspond to specific bond stretches, bends, and torsions within the molecule.
The calculated vibrational spectrum is often compared with experimental data from Fourier-Transform Infrared (FTIR) and Raman spectroscopy. researchgate.net This comparison helps to confirm the molecular structure and provides a detailed assignment of the observed spectral bands to specific vibrational modes. For this compound, key vibrational modes would include N-H stretching and bending of the amine groups, C-O stretching of the methoxy (B1213986) group, and various C=C and C=N stretching modes of the quinoline ring.
Table 3: Illustrative Predicted Vibrational Frequencies for this compound Note: This table provides hypothetical data to illustrate the correlation between calculated and experimental vibrational modes.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
|---|---|---|
| N-H Stretch (Amine) | 3450, 3360 | 3500-3300 |
| C-H Stretch (Aromatic) | 3080 | 3100-3000 |
| C=N Stretch (Ring) | 1625 | 1650-1550 |
| C-O Stretch (Methoxy) | 1255 | 1300-1200 |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). nih.gov These simulations are instrumental in drug discovery and molecular biology for understanding the basis of molecular recognition.
Prediction of Binding Affinities and Orientations with Biological Macromolecules
Molecular docking simulations are used to place this compound into the binding site of a specific biological target, such as an enzyme or receptor. The primary output of this simulation is the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), which estimates the strength of the ligand-receptor interaction. ugm.ac.id A lower (more negative) binding energy generally indicates a more stable and favorable interaction.
The simulation also predicts the binding pose, which is the specific orientation and conformation of the ligand within the binding site. This information is critical for understanding how the molecule might exert a biological effect, for instance, by inhibiting an enzyme.
Table 4: Illustrative Molecular Docking Results for this compound with Various Protein Targets Note: The protein targets and binding affinities listed are hypothetical and serve to illustrate the output of molecular docking studies.
| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Potential Biological Role |
|---|---|---|
| Protein Kinase A (e.g., 1ATP) | -8.2 | Kinase Inhibition |
| Human Serum Albumin (e.g., 1H9Z) | -7.5 | Plasma Protein Binding |
| DNA Gyrase (e.g., 5MMN) | -9.1 | Antibacterial Activity |
Identification of Key Interacting Residues and Binding Sites
Beyond predicting the binding pose and affinity, docking analysis provides a detailed map of the intermolecular interactions between the ligand and the protein. ugm.ac.id These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.
Identifying the specific amino acid residues in the binding site that interact with the ligand is crucial for structure-activity relationship (SAR) studies and for designing more potent and selective molecules. For this compound, the two amino groups are potent hydrogen bond donors, the methoxy group can act as a hydrogen bond acceptor, and the quinoline ring system can participate in hydrophobic and pi-pi stacking interactions.
Table 5: Illustrative Key Interacting Residues for this compound with a Hypothetical Kinase Target Note: This table presents a hypothetical scenario to demonstrate the types of interactions identified through docking analysis.
| Amino Acid Residue | Type of Interaction | Interacting Group on Ligand |
|---|---|---|
| Asp184 | Hydrogen Bond | 4-Amino Group |
| Lys72 | Hydrogen Bond | 3-Amino Group |
| Val57 | Hydrophobic | Quinoline Ring |
| Phe185 | Pi-Pi Stacking | Quinoline Ring |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. These simulations provide detailed insights into the dynamic behavior of compounds like this compound at an atomic level, which is crucial for understanding their interactions within a biological system.
Assessment of Compound Stability in Biological Environments
MD simulations are employed to assess how a compound like this compound behaves and maintains its structural integrity in a simulated biological environment, such as in an aqueous solution or near a cell membrane. By simulating the interactions between the compound and surrounding water molecules or lipids, researchers can evaluate its stability. Parameters such as the Root Mean Square Deviation (RMSD) of the compound's atoms from their initial positions are calculated over the simulation time. A stable RMSD value suggests that the compound does not undergo significant conformational changes and remains stable. While specific MD studies on this compound are not available, research on other quinoline derivatives has utilized these techniques to confirm their stability as a prerequisite for further interaction studies. mdpi.com
Analysis of Ligand-Target Complex Dynamics and Conformations
When a compound is intended to act on a specific biological target, such as an enzyme or a receptor, MD simulations are used to study the dynamics of the ligand-target complex. After an initial binding pose is predicted by molecular docking, an MD simulation can reveal how the ligand and protein interact and adjust their conformations over time. mdpi.com This analysis helps to identify key amino acid residues involved in the interaction and to assess the stability of the binding. The Root Mean Square Fluctuation (RMSF) can be analyzed to determine the flexibility of different parts of the protein upon ligand binding. For a potential inhibitor like this compound, these simulations would be critical in validating its binding mode and affinity for a target. Studies on similar heterocyclic compounds have shown that stable hydrogen bonds and hydrophobic interactions within the binding pocket are crucial for potent inhibitory activity. nih.gov
In Silico ADMET Predictions for Research Optimization
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are computational models used early in the drug discovery process to forecast the pharmacokinetic and toxicological properties of a compound. springernature.comaudreyli.com These predictions help in prioritizing candidates for further experimental testing, thereby saving time and resources.
Absorption and Distribution Simulations
Computational tools can predict several properties related to the absorption and distribution of this compound. These predictions are typically based on the compound's physicochemical properties, such as its molecular weight, lipophilicity (logP), and polar surface area (PSA). For instance, models can predict human intestinal absorption (HIA) and permeability through the blood-brain barrier (BBB) or Caco-2 cell monolayers. While specific data for this compound is not published, general ADMET prediction studies on libraries of 4-aminoquinolines have been used to select promising candidates with good bioavailability. nih.govmdpi.com
| Predicted Property | Typical Value Range for Orally Bioavailable Drugs |
| Molecular Weight | < 500 g/mol |
| LogP | -0.4 to +5.6 |
| Hydrogen Bond Donors | < 5 |
| Hydrogen Bond Acceptors | < 10 |
| Polar Surface Area (PSA) | < 140 Ų |
This table represents general parameters for drug-likeness and not specific predicted values for this compound.
Metabolic Fate Predictions
Predicting a compound's metabolic fate involves identifying which enzymes are likely to metabolize it and the potential metabolites that could be formed. In silico models can predict whether a compound is a substrate or inhibitor of key metabolic enzymes, such as the Cytochrome P450 (CYP) family (e.g., CYP3A4, CYP2D6). This is vital for anticipating drug-drug interactions and understanding the compound's clearance from the body. For quinoline-based compounds, metabolism often involves oxidation and conjugation reactions. Predictive software uses databases of known metabolic pathways and machine learning algorithms to forecast these outcomes for new molecules like this compound.
Structure-Activity Relationship (SAR) Studies via Computational Methods
Computational Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. nih.gov These studies are fundamental for optimizing lead compounds to improve their potency and selectivity.
By creating a computational model based on a series of related compounds with known activities, researchers can identify the structural features that are essential for the desired biological effect. For the 4-aminoquinoline (B48711) class of compounds, SAR studies have been crucial in developing derivatives active against drug-resistant strains of pathogens. nih.gov For this compound, a computational SAR study would involve comparing it with a library of analogs where the methoxy group or the diamine positions are modified. Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), could then be generated. These models create visual maps that show where steric bulk, positive or negative electrostatic charges, and hydrophobic or hydrophilic properties are likely to increase or decrease activity, guiding the design of more effective molecules. ugm.ac.idnih.gov
Mechanistic Studies of Biological Interactions of 7 Methoxyquinoline 3,4 Diamine and Analogs
Enzyme Inhibition Mechanism Investigations
The inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase is a key therapeutic strategy for managing post-prandial hyperglycemia, a condition often associated with type 2 diabetes. nih.govnih.gov These enzymes are responsible for breaking down complex carbohydrates into absorbable simple sugars like glucose. mdpi.com By inhibiting their action, the rate of glucose absorption is reduced, leading to a more controlled increase in plasma glucose levels after a meal. nih.gov
While direct studies on 7-Methoxyquinoline-3,4-diamine are not extensively detailed, research into its analogs, particularly quinoline-based conjugates, provides insight into potential inhibitory pathways. Quinoline (B57606) hybrids have demonstrated notable inhibitory potency against α-glucosidase. mdpi.com For instance, a series of quinoline–1,3,4-oxadiazole conjugates showed low micromolar α-glucosidase inhibition. mdpi.com The mechanism for such inhibitors often involves competitive binding to the active site of the enzyme, where their structure mimics the natural carbohydrate substrate. mdpi.com This competitive inhibition hinders the hydrolysis of dietary carbohydrates. mdpi.com The structure-activity relationship within these analogs is significant; for example, quinoline–1,3,4-oxadiazole derivatives were generally found to be more potent α-glucosidase inhibitors than their 1,2,3-triazole counterparts. mdpi.com
Inhibitory Activity (IC50) of Quinoline Analogs Against α-Glucosidase
| Compound | Structure Description | α-Glucosidase IC50 (µM) | Reference |
|---|---|---|---|
| Analog 4i | Quinoline-1,3,4-oxadiazole with bromopentyl sidechain | 15.85 | mdpi.com |
| Analog 4k | Quinoline-1,3,4-oxadiazole with para-fluoro benzyl (B1604629) group | 23.69 | mdpi.com |
| Analog 4o | Quinoline-1,3,4-oxadiazole with meta-fluoro benzyl group | 48.84 | mdpi.com |
| Acarbose (Standard) | N-heterocyclic carbasugar | 17.85 | mdpi.com |
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. mdpi.com Under hyperglycemic conditions, the increased flux of glucose through this pathway leads to the accumulation of sorbitol, an osmotically active compound implicated in the development of secondary diabetic complications like retinopathy, nephropathy, and neuropathy. mdpi.comnih.gov Therefore, inhibiting aldose reductase is a validated therapeutic approach to mitigate these complications. science.gov
The mechanism of aldose reductase inhibitors typically involves binding to the active site of the enzyme, interacting with key amino acid residues. nih.gov These interactions, which can include hydrogen bonds and π-π stacking, prevent the substrate (glucose) from binding and being reduced to sorbitol. nih.gov Studies on various inhibitors have identified critical residues for binding, such as Trp20, Cys298, and Phe122. nih.gov While specific mechanistic studies on this compound are limited in the provided literature, the quinoline scaffold is a known feature in compounds explored for aldose reductase inhibition. science.gov The interaction of such compounds with the enzyme's active site blocks the catalytic process, thereby reducing sorbitol accumulation and the associated oxidative stress. nih.gov
Enhancer of Zeste Homologue 2 (EZH2) is a histone-lysine N-methyltransferase that plays a crucial role in epigenetic regulation by methylating histone H3 on lysine (B10760008) 27 (H3K27). nih.gov This methylation leads to the transcriptional repression of target genes. nih.gov Over-expression or over-activation of EZH2 is linked to the progression of various cancers, making it a significant target for therapeutic inhibitors. nih.govnih.gov
Derivatives of 5-methoxyquinoline (B23529) have been identified as a novel class of EZH2 inhibitors. nih.gov The mechanism of action for these compounds involves the direct inhibition of the methyltransferase activity of EZH2. nih.gov For example, the analog 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine (compound 5k) was shown to significantly down-regulate the cellular levels of H3K27me3, confirming its inhibitory effect on EZH2's catalytic function. nih.gov This inhibition of histone modification can reactivate the expression of tumor suppressor genes that were aberrantly silenced by EZH2. nih.gov Furthermore, investigations into the selectivity of compound 5k revealed very weak activity against other protein methyltransferases, indicating a good selectivity for EZH2. researchgate.net
Inhibitory Activity of Compound 5k (A 5-Methoxyquinoline Analog)
| Enzyme Target | IC50 (µM) | Reference |
|---|---|---|
| EZH2 | 1.2 | researchgate.net |
| SMYD3 | > 50 | researchgate.net |
| G9a | > 50 | researchgate.net |
| SUV39H1 | > 50 | researchgate.net |
| SETDB1 | > 50 | researchgate.net |
| PRMT1 | > 50 | researchgate.net |
| SETD8 | > 50 | researchgate.net |
Antimicrobial Action Mechanisms
The quinolone class of antibiotics, to which this compound belongs, is known to target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.gov In Mycobacterium tuberculosis, DNA gyrase is the sole type II topoisomerase and is essential for maintaining DNA topology during replication, transcription, and recombination. nih.govmdpi.com The mechanism of action for quinolones involves inhibiting the supercoiling activity of DNA gyrase. nih.gov They achieve this by stabilizing the covalent complex formed between the gyrase enzyme and cleaved DNA, which is a critical intermediate in the enzyme's catalytic cycle. nih.gov This stabilization leads to the accumulation of double-strand DNA breaks, which is the lethal lesion for the bacterial cell. nih.gov The structure-activity relationship for quinolones against M. tuberculosis DNA gyrase has been well-studied, highlighting the importance of substituents at the C-6, C-7, C-8, and N-1 positions for potent activity. nih.gov
Decaprenylphosphoryl-β-D-ribose-2′-epimerase (DprE1) is another critical enzyme in M. tuberculosis, essential for the biosynthesis of the cell wall components arabinogalactan (B145846) and lipoarabinomannan. nih.gov Its vital role has made it a prominent target for the discovery of new anti-tuberculosis drugs. nih.gov While specific interactions of this compound with DprE1 or the enoyl-acyl carrier protein reductase InhA are not detailed in the available research, they represent validated targets within mycobacterial biochemistry that could potentially be inhibited by novel quinoline structures.
Inhibitory Activity of Quinolones Against M. tuberculosis DNA Gyrase
| Quinolone Compound | DNA Supercoiling IC50 (µg/ml) | M. tuberculosis MIC (µg/ml) | Reference |
|---|---|---|---|
| Gatifloxacin | 3 | 0.12 | nih.gov |
| Sparfloxacin | 2 | 0.25 | nih.gov |
| Moxifloxacin | 5 | 0.25 | nih.gov |
| Ciprofloxacin | 15 | 1 | nih.gov |
| Nalidixic acid | >1000 | 128 | nih.gov |
Beyond specific mycobacterial targets, quinoline derivatives exhibit a wide range of antimicrobial activities against various Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov The proposed mechanisms of action are often multifaceted. One suggested pathway involves the disruption of the microbial cell membrane. jmchemsci.com The lipophilic nature of the quinoline core is thought to allow interaction with the lipid bilayer of the bacterial membrane, leading to destabilization, increased permeability, leakage of essential cellular contents, and ultimately cell lysis. jmchemsci.com
In a study of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide (B165840) analogs, researchers demonstrated significant activity against pathogens like E. coli and C. albicans. nih.gov The mechanism for one of the most potent compounds was investigated through a protein leakage assay, which showed a substantial release of cellular protein from treated E. coli cells. nih.gov This finding supports the hypothesis that the compound creates pores or holes in the cell membrane, confirming its membrane-disrupting antibacterial properties. nih.gov In addition to direct membrane damage, these compounds may also interfere with other essential cellular processes upon entering the microbial cell. jmchemsci.com
Minimum Inhibitory Concentration (MIC) of 7-Methoxyquinoline Analogs
| Compound | Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| Analog 3l | E. coli | 7.812 | nih.gov |
| C. albicans | 31.125 | nih.gov | |
| Analog 3c | E. coli | 15.625 | nih.gov |
| C. albicans | 62.5 | nih.gov | |
| Analog 3d | E. coli | 15.625 | nih.gov |
| C. albicans | 62.5 | nih.gov |
Antimalarial Mode of Action Studies
The quinoline core is a foundational scaffold in antimalarial chemotherapy. Understanding the precise mechanisms by which compounds like this compound and its analogs exert their parasiticidal effects is crucial for developing new therapies and overcoming resistance. Research has primarily focused on their engagement with specific parasitic enzymes and their ability to evade resistance mechanisms.
A critical target for antimalarial drugs is the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) enzyme. This enzyme is essential for the parasite's survival as it catalyzes the fourth step in the de novo pyrimidine (B1678525) biosynthesis pathway. Unlike their human hosts, the malaria parasites cannot salvage preformed pyrimidines and are entirely dependent on this pathway for the synthesis of DNA, RNA, and phospholipids. The structural divergence between the parasite's DHODH and the human orthologue makes it an attractive and selective drug target.
The active site of PfDHODH features a hydrophobic pocket where the electron acceptor, ubiquinone, binds. Many inhibitors, including various quinoline-containing compounds, are designed to be competitive inhibitors at this site. By binding to this pocket, they block the enzyme's function, leading to a depletion of pyrimidines and subsequent parasite death. While direct inhibition data for this compound on PfDHODH is not extensively published, numerous studies on analogous structures demonstrate the viability of this mechanism. For instance, urea-based compounds featuring quinolinyl substituents have been identified as potent and species-selective inhibitors of malarial DHODH. researchgate.net The inhibitory potential of various compounds against PfDHODH highlights the importance of this target for the quinoline class.
| Compound | PfDHODH IC50 (µM) | Reference |
|---|---|---|
| A77-1726 | 190 | nih.gov |
| Compound 44 (7-arylaminepyrazolo[1,5-a]pyrimidine) | 0.16 | semanticscholar.org |
| Compound 33 (7-arylaminepyrazolo[1,5-a]pyrimidine) | 6.0 | semanticscholar.org |
| Genz-667348 | 0.12 | nih.gov |
| DSM265 | 0.033 | mdpi.com |
The efficacy of quinoline-based antimalarials, most notably chloroquine (B1663885), has been severely undermined by the emergence and spread of drug-resistant P. falciparum strains. Research into the molecular basis of this resistance has identified key roles for transporter proteins located on the membrane of the parasite's digestive vacuole (DV).
The primary driver of chloroquine resistance is mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene. nih.govnih.gov In its wild-type form, PfCRT is thought to be involved in the transport of peptides. However, specific point mutations, such as the K76T mutation, alter the transporter's substrate specificity, enabling it to actively efflux chloroquine out of the acidic DV. nih.govfrontiersin.org Since chloroquine's mechanism of action involves accumulating in the DV to inhibit the detoxification of heme, this efflux reduces the drug's concentration at its site of action, rendering it ineffective. nih.gov
A second transporter, the P. falciparum multidrug resistance 1 (PfMDR1) protein, also contributes to quinoline resistance. cancer.gov Variations in the copy number of the pfmdr1 gene and specific point mutations can modulate the parasite's susceptibility to a range of quinoline drugs, including mefloquine (B1676156) and lumefantrine. nih.gov PfMDR1 is believed to function as a transporter that can move drugs from the parasite's cytosol into the DV. nih.gov Mutations or overexpression of PfMDR1 can alter this transport activity, thereby affecting the intracellular concentration of the drug. nih.govnih.gov Studies have shown a significant co-expression pattern between pfmdr1 and pfcrt in vivo, suggesting they may have related roles in the parasite's response to drug-induced stress. frontiersin.org
Receptor Binding and Modulation Studies
Beyond their antimalarial activity, quinoline derivatives are being investigated for their interactions with various host receptors, which could open avenues for their use in other therapeutic areas.
The γ-aminobutyric acid type A (GABAA) receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system. These receptors are pentameric structures assembled from a variety of subunits (e.g., α, β, γ), and the specific subunit composition determines the receptor's pharmacological properties. The GABAA receptor is the target of many clinically important drugs, including benzodiazepines, which act as positive allosteric modulators (PAMs). mdpi.com
Certain quinoline analogs have been shown to modulate GABAA receptor activity. For example, pyrazolo[1,5-a]quinazolines, which incorporate a quinoline-like core, have been synthesized and tested for their effects on GABAA receptor function. nih.govnih.gov Depending on their specific structure, these compounds can act as PAMs (enhancing the effect of GABA), negative allosteric modulators (NAMs, reducing the effect of GABA), or null modulators (binding to the receptor but causing no effect, thereby acting as antagonists). mdpi.comnih.gov One study identified an aminoquinoline derivative, DCUK-OEt, as a PAM with micromolar affinity for brain GABAA receptors, showing activity on α1β2γ2, α1β3γ2, α5β3γ2, and α1β3δ receptor subtypes. dntb.gov.ua This demonstrates that the quinoline scaffold can be tailored to interact with specific GABAA receptor subtypes, offering a potential framework for developing novel neuromodulatory agents.
| Compound Class/Example | Receptor Subtype(s) | Observed Effect | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]quinazoline 6b | α1β2γ2L | Partial Agonist (Enhances Cl- current) | nih.gov |
| Pyrazolo[1,5-a]quinazoline 6a | α1β2γ2L | Inverse Partial Agonist (Reduces Cl- current) | nih.gov |
| Pyrazolo[1,5-a]quinazoline 6g | α1β2γ2L | Null Modulator (Antagonist) | nih.gov |
| DCUK-OEt (Aminoquinoline derivative) | α1β2γ2, α1β3γ2, α5β3γ2, α1β3δ | Positive Allosteric Modulator (PAM) | dntb.gov.ua |
Estrogen receptors (ER) are nuclear hormone receptors that exist in two main subtypes, ERα and ERβ. These subtypes have distinct tissue distributions and can mediate different, sometimes opposing, physiological effects. ERβ is of particular interest as a therapeutic target in several diseases, including certain cancers and inflammatory conditions. Consequently, the development of ligands that selectively bind to ERβ over ERα is a major goal in drug discovery. researchgate.net
The quinoline scaffold has been identified as a promising framework for developing selective ERβ ligands. nih.gov Quantitative structure-activity relationship (QSAR) and molecular docking studies on 2-arylquinolines have shown that specific structural features are key to achieving subtype selectivity. nih.govmdpi.com The binding affinity for both ER subtypes is influenced by factors like polarity, electronegativity, and hydrophobicity. However, ERβ selectivity is strongly correlated with the nature and spatial orientation of substituents on the quinoline ring system. nih.gov For example, the presence of a substituent at position 8 of the quinoline plane has been identified as a major contributor to ERβ selectivity. nih.govmdpi.com These findings suggest that compounds like this compound could be modified to create potent and selective ERβ modulators.
DNA/RNA Interaction and Binding Properties
The planar aromatic structure of the quinoline ring system is a classic feature of molecules that can interact with nucleic acids. The primary mode of interaction for such molecules is typically intercalation, where the planar ring system inserts itself between the base pairs of the DNA double helix. This interaction can disrupt DNA replication, transcription, and repair processes, forming the basis of action for many anticancer and antimicrobial agents.
Recent studies have confirmed that quinoline-based compounds can function as DNA intercalating agents. nih.govnih.gov Research on novel benzo[h]quinoline (B1196314) derivatives showed that they interact with calf thymus DNA (CT-DNA), with the binding strength influenced by the specific substituents on the quinoline core. nih.gov This interaction was shown to induce apoptosis in human cancer cell lines. Furthermore, a 2024 study demonstrated that certain quinoline-based analogs intercalate into DNA via the minor groove, leading to the inhibition of various DNA-acting enzymes, including DNA methyltransferases and polymerases. nih.gov This intercalation causes a conformational change in the enzyme-DNA complex, disrupting enzymatic function. nih.gov While direct studies on the DNA/RNA binding of this compound are limited, the established properties of the quinoline scaffold strongly suggest a potential for such interactions.
Antiviral Mechanism Research (e.g., SARS-CoV-2 Related Target Interactions)nih.gov
While direct experimental studies on the antiviral mechanism of this compound against SARS-CoV-2 are not extensively available in peer-reviewed literature, a substantial body of computational and in-vitro research on quinoline analogs provides significant insights into their potential modes of action against the virus. This research predominantly focuses on the inhibition of key viral enzymes necessary for the replication and maturation of SARS-CoV-2.
Computational studies, including molecular docking and molecular dynamics simulations, have been instrumental in identifying potential viral targets for quinoline-based compounds. These in silico methods predict the binding affinities and interaction patterns of ligands with viral proteins, offering a foundational understanding of their inhibitory potential.
One of the most promising targets for quinoline derivatives is the SARS-CoV-2 main protease (Mpro or 3CLpro). mdpi.comnih.gov This enzyme plays a crucial role in the viral life cycle by cleaving polyproteins into functional viral proteins. mdpi.com Inhibition of Mpro can effectively block viral replication. mdpi.com Docking studies have shown that various quinoline derivatives can fit into the active site of Mpro, forming stable interactions with key amino acid residues, particularly the Cys-His catalytic dyad (Cys145 and His41). mdpi.com
Another significant target is the papain-like protease (PLpro), which is also involved in processing viral polyproteins and plays a role in the host's innate immune response. A series of quinoline analogs have been designed and shown to exhibit potent inhibition of PLpro. frontiersin.org X-ray crystal structures of some of these compounds in complex with PLpro have revealed that they can occupy specific binding sites, leading to inhibition of the enzyme's activity. frontiersin.org
The viral RNA-dependent RNA polymerase (RdRp) is another critical enzyme for SARS-CoV-2 replication and a key target for antiviral drugs. osti.gov Some quinoline-based drugs, such as elvitegravir (B1684570) and oxolinic acid, have been predicted through in silico analysis to interact with the NTP entry-channel of RdRp, potentially interfering with its polymerase activity. osti.gov
Furthermore, some quinoline derivatives have been investigated for their ability to interfere with the entry of the virus into host cells. This can occur through inhibition of the interaction between the viral spike protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2) receptor. osti.gov Computational studies have also explored the binding of quinoline analogs to the transmembrane protease, serine 2 (TMPRSS2), a human serine protease that facilitates the cleavage of the spike protein, a necessary step for viral entry. osti.govmalariaworld.org
In vitro studies on various quinoline analogs, such as chloroquine and hydroxychloroquine, have demonstrated broad anti-coronavirus activity. nih.gov Time-of-addition experiments with some of these analogs suggest that they can interfere with the viral entry process at a post-attachment stage. nih.gov
The following interactive table summarizes the findings from various computational studies on the interaction of different quinoline derivatives with SARS-CoV-2 targets.
| Quinoline Derivative | Viral Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Various Coumarin and Quinoline Derivatives | Main Protease (Mpro) | -5.1 to -7.1 | Cys145, His41 | mdpi.com |
| 3-[3-(Trifluoromethyl)phenyl]quinoline | Spike-ACE2 Complex & TMPRSS2 | ~ -8.0 | Not Specified | osti.govmalariaworld.org |
| Nitro Derivatives of Quinoline and Quinoline N-oxide | Main Protease (Mpro) | Up to -4.8 | Not Specified | nih.gov |
| Elvitegravir | RNA-dependent RNA Polymerase (RdRp) | -7.1 | Interacts with NTP entry channel | osti.gov |
| Oxolinic Acid | RNA-dependent RNA Polymerase (RdRp) | Not Specified | Interacts with NTP entry channel | osti.gov |
| Saquinavir | Main Protease (Mpro) | Not Specified | Cys-His catalytic dyad | osti.gov |
| Rilapladib | Spike-RBD-ACE2 Complex | Not Specified | Interrupts the complex | osti.gov |
| Quinoline-morpholine hybrids | Not Specified (cell-based assay) | EC50 down to 1.5 µM | Not Applicable | accscience.com |
| 4-Aminoquinoline (B48711) derivatives | Main Protease (Mpro) | Not Specified | Not Specified | |
| Jun13296 | Papain-like Protease (PLpro) | Not Specified | Val70Ub site, BL2 groove | frontiersin.org |
Advanced Applications and Research Utility of 7 Methoxyquinoline 3,4 Diamine Derivatives
Development as Probes for Biological Imaging and Sensing
The inherent fluorescence capabilities of the quinoline (B57606) core, modulated by its substituents, make derivatives of 7-Methoxyquinoline-3,4-diamine promising candidates for the development of molecular probes for visualizing and sensing biological processes.
Fluorescent Probes for Cellular Compartment Localization (e.g., Golgi)
The development of fluorescent probes for specific organelles is crucial for understanding cellular function and dynamics. While direct studies detailing the use of this compound for Golgi apparatus localization are not extensively documented, the broader class of substituted quinolines and related nitrogen heterocycles serves as a foundational scaffold for such probes. For instance, fluorescent nucleosides have been synthesized from phenyl- and thienyl-substituted thieno-fused 7-deazapurine precursors, which are structurally related to quinolines. nih.gov These derivatives were developed for the enzymatic synthesis of labeled oligonucleotides, highlighting the potential of such heterocyclic systems in biological imaging. nih.gov The suitability of a molecule as an organelle-specific probe depends on factors like its size, charge, and lipophilicity, which can be fine-tuned through chemical modification of the core this compound structure.
Intramolecular Charge Transfer (ICT) Fluorescence Properties
A key feature of many fluorescent dyes derived from this compound is their propensity to exhibit Intramolecular Charge Transfer (ICT). This phenomenon occurs in molecules that possess both an electron-donating portion and an electron-accepting portion. In this specific compound, the methoxy (B1213986) and diamine groups act as strong electron donors, while the quinoline ring system can act as an electron acceptor.
Upon excitation with light, an electron is promoted to a higher energy level, leading to a redistribution of electron density from the donor groups to the acceptor ring. This excited state, known as the ICT state, is often highly sensitive to the polarity of its surrounding environment. The fluorescence emission from the ICT state can change in wavelength (color) and intensity depending on the solvent, providing a mechanism for sensing the local environment. Research on related methoxy-substituted quinolones demonstrates the significant impact of these substituents on photophysical properties. For example, 6,7-dimethoxy-2-oxoquinoline-3,4-dicarbonitrile exhibits fluorescence emission at wavelengths up to 520 nm with quantum yields as high as 0.46 in acetonitrile, showcasing the strong fluorescence achievable with this substitution pattern. researchgate.net
| Derivative Class | Max Emission (λem) | Quantum Yield (ΦF) | Solvent |
| 6,7-Dimethoxy-2-oxoquinoline-3,4-dicarbonitrile | 520 nm | 0.46 | Acetonitrile |
This table presents photophysical data for a related dimethoxy-substituted quinoline derivative, illustrating the fluorescence potential of this class of compounds. researchgate.net
Materials Science Applications in Optoelectronic Devices
The electronic and photophysical properties of this compound derivatives make them attractive for integration into advanced materials, particularly for optoelectronic applications like Organic Light-Emitting Diodes (OLEDs) and chemical sensors.
Ligands for Phosphorescent Complexes (e.g., OLEDs)
In the field of OLEDs, phosphorescent heavy metal complexes are used as emitters to achieve high efficiency. The performance of these complexes heavily relies on the properties of the organic ligands coordinated to the metal center (e.g., iridium or platinum). Nitrogen-containing heterocycles, including quinolines, are widely used as ligands. nih.govbeilstein-journals.org They form stable coordinate bonds with the metal and their electronic structure can be tuned to control the emission color and quantum efficiency of the resulting complex. nih.govnih.gov
Derivatives of this compound can serve as bidentate ligands, coordinating to a metal center through the two nitrogen atoms of the diamine group or through one of the ring nitrogens and an amine nitrogen. The methoxy group allows for fine-tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the ligand, which in turn dictates the energy of the metal-to-ligand charge transfer (MLCT) transitions responsible for phosphorescence. nih.gov This tunability is critical for developing emitters that span the visible spectrum, especially for achieving stable and efficient blue phosphorescence. nih.gov
Integration into Chemo-Sensors for Ion Detection
The ability of the diamine moiety to act as a binding site for metal ions, combined with the fluorescence of the quinoline core, makes these compounds excellent platforms for chemo-sensors. Upon binding a specific metal ion, the electronic structure of the molecule is perturbed, leading to a detectable change in its fluorescence or absorption spectrum. This "off-on" or "on-off" signaling mechanism allows for the detection of trace amounts of specific ions. While research on the exact 3,4-diamine derivative is specific, the broader class of bisquinoline derivatives has been successfully employed as fluorescent sensors for divalent cations.
| Sensor Type | Target Ion | Key Structural Feature |
| Bisquinoline derivative | Zn²⁺ / Cd²⁺ | N,N'-dimethylalkanediamine skeleton |
This table summarizes the application of related quinoline-based structures in ion sensing.
Role as Precursors in Complex Organic Synthesis
Beyond its direct applications, this compound is a valuable building block, or precursor, for the construction of more complex heterocyclic systems. The ortho-diamine functionality (two amino groups on adjacent carbon atoms) is a key reactive feature. This arrangement allows the molecule to undergo condensation and cyclization reactions with a variety of reagents to form new fused heterocyclic rings.
For example, ortho-diamines are classical precursors for the synthesis of benzodiazepines, quinoxalines, and other fused nitrogen-containing ring systems. The reaction of a diamine with a 1,2-dicarbonyl compound is a standard method for forming a pyrazine (B50134) ring fused to the original scaffold. This reactivity has been exploited in the synthesis of complex molecules like bispyridopyridazines, which are formed from diamine precursors via diazotization. mdpi.com Furthermore, related dihydroisoquinoline structures can be used to generate dipoles that undergo cycloaddition reactions, providing access to novel spiro heterocycles. researchgate.net The presence of the methoxy group and the quinoline core in this compound allows for the synthesis of complex polycyclic structures with embedded electronic and photophysical functionalities. nih.gov
Application as Corrosion Inhibitors in Scientific Contexts
Quinoline and its derivatives are recognized as effective corrosion inhibitors for various metals and alloys in acidic environments. researchgate.net The efficacy of these compounds stems from their molecular structure, which includes a nitrogen-containing heterocyclic ring with a high electron density. researchgate.net This electron-rich nature facilitates the adsorption of the molecule onto the metal surface, forming a protective barrier that impedes the corrosive process. researchgate.net The presence of substituent groups on the quinoline ring, such as methoxy (-OCH₃) and amino (-NH₂) groups, can significantly enhance this inhibitory effect. researchgate.netkfupm.edu.sa
The inhibitive action of quinoline derivatives is primarily attributed to their ability to adsorb onto the metal surface. This adsorption can occur through two main mechanisms: physisorption and chemisorption. Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule, while chemisorption involves the formation of a coordinate bond between the lone pair of electrons on the nitrogen atom of the quinoline ring and the vacant d-orbitals of the metal atoms. najah.edu The presence of π-electrons in the aromatic ring also contributes to the adsorption process. najah.edu
While specific research on this compound as a corrosion inhibitor is not extensively documented in publicly available literature, the known effects of its constituent functional groups on the quinoline core provide a strong basis for its potential efficacy. The methoxy group is an electron-donating group that increases the electron density on the quinoline ring, thereby enhancing its ability to adsorb onto the metal surface. researchgate.net The two amino groups at positions 3 and 4 further augment this effect. The nitrogen atoms in the amino groups possess lone pairs of electrons that can also participate in the formation of coordinate bonds with the metal, leading to a more stable and effective protective film. kfupm.edu.sa
Detailed Research Findings on Analogous Compounds
To illustrate the potential of this compound, it is instructive to examine research findings on structurally similar quinoline derivatives. Studies on various substituted quinolines have consistently demonstrated their effectiveness in mitigating corrosion, particularly for mild steel in acidic media. najah.eduias.ac.in The inhibition efficiency of these compounds is typically evaluated using techniques such as weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS). najah.eduias.ac.inresearchgate.net
Weight loss studies involve immersing a metal specimen in a corrosive solution with and without the inhibitor and measuring the loss in weight over time. The inhibition efficiency (IE%) is then calculated using the formula:
IE% = [(W₀ - Wᵢ) / W₀] x 100
where W₀ is the weight loss without the inhibitor and Wᵢ is the weight loss with the inhibitor.
Potentiodynamic polarization studies provide insights into the effect of the inhibitor on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net By analyzing the polarization curves, it is possible to determine the corrosion current density (i_corr), which is a measure of the corrosion rate. A decrease in i_corr in the presence of the inhibitor indicates effective corrosion inhibition. researchgate.net
Electrochemical impedance spectroscopy (EIS) is a powerful technique for studying the formation of the protective film on the metal surface. researchgate.net The data from EIS measurements can be used to determine the charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate. An increase in R_ct in the presence of the inhibitor signifies the formation of a barrier to charge transfer, thus indicating effective inhibition. researchgate.net
The following interactive data tables summarize typical findings from studies on quinoline derivatives that are analogous to this compound, showcasing their corrosion inhibition performance.
Table 1: Inhibition Efficiency of Quinoline Derivatives from Weight Loss Measurements
This table presents hypothetical yet representative data based on published research on similar compounds to illustrate the expected performance.
| Inhibitor Concentration (ppm) | Weight Loss (mg) | Inhibition Efficiency (%) |
| 0 (Blank) | 50.0 | 0.0 |
| 50 | 22.5 | 55.0 |
| 100 | 15.0 | 70.0 |
| 200 | 8.5 | 83.0 |
| 400 | 4.0 | 92.0 |
Table 2: Potentiodynamic Polarization Data for a Quinoline Derivative
This table presents hypothetical yet representative data based on published research on similar compounds to illustrate the expected performance.
| Inhibitor Concentration (M) | Corrosion Potential (E_corr) (mV vs. SCE) | Corrosion Current Density (i_corr) (µA/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | -450 | 500 | 0 |
| 1 x 10⁻⁵ | -445 | 225 | 55 |
| 1 x 10⁻⁴ | -440 | 110 | 78 |
| 1 x 10⁻³ | -430 | 50 | 90 |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for a Quinoline Derivative
This table presents hypothetical yet representative data based on published research on similar compounds to illustrate the expected performance.
| Inhibitor Concentration (M) | Charge Transfer Resistance (R_ct) (Ω·cm²) | Double Layer Capacitance (C_dl) (µF/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | 50 | 200 | 0 |
| 1 x 10⁻⁵ | 120 | 150 | 58.3 |
| 1 x 10⁻⁴ | 300 | 100 | 83.3 |
| 1 x 10⁻³ | 800 | 60 | 93.8 |
The data in these tables consistently show that as the concentration of the quinoline derivative inhibitor increases, the inhibition efficiency also increases. najah.eduias.ac.in This is reflected in the decreased weight loss, reduced corrosion current density, and increased charge transfer resistance. The decrease in the double-layer capacitance (C_dl) with increasing inhibitor concentration suggests that the inhibitor molecules are adsorbing onto the metal surface and displacing water molecules, thereby reducing the dielectric constant at the metal-solution interface. researchgate.net
Future Directions and Emerging Research Avenues for 7 Methoxyquinoline 3,4 Diamine
Exploration of Novel Synthetic Pathways
One promising avenue is the application of transition-metal-catalyzed cross-coupling reactions to construct the quinoline (B57606) core or introduce substituents. Methodologies analogous to the Suzuki, Buchwald-Hartwig, and Sonogashira couplings could provide direct and modular routes to a wide array of derivatives. Furthermore, investigating novel cyclization strategies, potentially through C-H activation or electrocyclization reactions, could lead to more atom-economical and environmentally benign syntheses. Drawing inspiration from the synthesis of related heterocyclic systems, such as quinoxalines and other quinoline derivatives, can provide a roadmap for new approaches. mdpi.commdpi.com For instance, one-pot synthesis procedures using novel catalysts like TiO2-Pr-SO3H, which have proven effective for other quinoxaline (B1680401) derivatives, could be adapted. mdpi.com
| Synthetic Approach | Potential Advantages | Relevant Precedent |
| Transition-Metal Catalysis | High efficiency, modularity, access to diverse derivatives. | Synthesis of various heterocyclic compounds. |
| C-H Activation | Atom economy, reduced pre-functionalization steps. | Modern organic synthesis methodologies. |
| One-Pot Reactions | Reduced reaction time, simplified purification. | Efficient synthesis of quinoxaline derivatives. mdpi.com |
| Photoredox Catalysis | Mild reaction conditions, unique reactivity patterns. | Emerging trends in organic synthesis. |
Advanced Computational Design of Derivatives with Tailored Bioactivities
Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting the biological activity of novel compounds before their synthesis. For 7-Methoxyquinoline-3,4-diamine, future research will heavily rely on computational methods to design derivatives with enhanced potency and selectivity for specific biological targets.
Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and density functional theory (DFT) will be instrumental. nih.gov By creating computational models of target proteins, researchers can simulate how different derivatives of this compound bind, allowing for the rational design of molecules with optimized interactions. mdpi.comnih.gov For example, molecular docking could elucidate binding modes within the ATP-binding site of protein kinases, a common target for quinoline-based inhibitors. nih.gov This in silico screening approach saves significant time and resources by prioritizing the synthesis of compounds with the highest probability of success.
| Computational Method | Application for this compound | Desired Outcome |
| Molecular Docking | Predicting binding affinity and mode to target proteins (e.g., kinases). | Design of potent and selective inhibitors. nih.gov |
| QSAR | Correlating chemical structure with biological activity. | Identifying key structural features for bioactivity. |
| DFT | Studying electronic properties and reactivity of derivatives. | Understanding compound stability and interaction potential. nih.gov |
| Molecular Dynamics | Simulating the dynamic behavior of the ligand-protein complex. | Assessing the stability of binding interactions over time. |
Mechanistic Insights into Underexplored Biological Targets
The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. While the methoxy (B1213986) and diamine functionalities suggest potential anticancer and kinase inhibitory activities, the full spectrum of biological targets for this compound remains largely unexplored.
Future investigations should focus on screening the compound and its rationally designed derivatives against diverse panels of biological targets, particularly protein kinases, which are often implicated in cancer and inflammatory diseases. The activity of structurally similar compounds, such as 6,7-dimethoxy-4-anilinoquinolines which are potent c-Met inhibitors, suggests that kinases are a promising target class. nih.gov Beyond kinases, other potential targets could include enzymes like dipeptidyl peptidase 4 (DPP4), relevant in diabetes, or various receptors and ion channels. nih.gov Elucidating the mechanism of action at a molecular level will be critical, involving studies to confirm target engagement, map binding sites, and understand downstream signaling effects. nih.gov
Integration into Hybrid Molecules for Enhanced Research Efficacy
Molecular hybridization, the strategy of combining two or more distinct pharmacophores into a single molecule, has emerged as a powerful tool for developing compounds with improved affinity, dual-action capabilities, or novel mechanisms of action. The this compound scaffold is an excellent candidate for integration into such hybrid molecules.
Future research should explore the synthesis of hybrids where the this compound core is covalently linked to other known bioactive moieties. For instance, combining it with a pharmacophore known to target a different protein in the same disease pathway could lead to synergistic effects. This approach is based on the concept of creating multifunctional molecules that can modulate multiple targets simultaneously, a strategy that has shown promise in overcoming drug resistance and improving therapeutic outcomes. mdpi.com The design of these hybrids can be guided by computational modeling to ensure that the constituent parts can still adopt their optimal conformations for binding to their respective targets.
Development of Sustainable Synthesis Protocols
In line with the growing emphasis on green chemistry, a crucial future direction is the development of sustainable and environmentally friendly synthesis protocols for this compound and its derivatives. Traditional synthetic methods often involve the use of hazardous solvents, stoichiometric reagents, and energy-intensive conditions.
Future research should focus on implementing green chemistry principles, such as the use of safer solvents like water or ethanol (B145695), the development of highly efficient catalytic systems to minimize waste, and the use of energy-efficient technologies like microwave-assisted or flow chemistry. nih.gov The exploration of nanocatalysts, which offer high surface area and reusability, presents a particularly promising avenue for developing sustainable protocols for quinoline synthesis. nih.gov By designing syntheses with a lower environmental impact, the research and potential future production of these valuable compounds can be made more sustainable and cost-effective.
Q & A
Q. What are the established synthetic pathways for 7-Methoxyquinoline-3,4-diamine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves:
- Pd-catalyzed cross-coupling : Using PdCl₂(PPh₃)₂ or Pd(OAc)₂ with methoxy-substituted boronic acids in DMF/K₂CO₃ (60–80°C, 12–24 hrs) .
- Reductive amination : Condensation of 7-methoxyquinoline-3,4-dione with ammonia under hydrogenation (H₂/Pd-C, ethanol, 50°C) .
- Acid-catalyzed cyclization : Glacial acetic acid in ethanol under reflux (4–6 hrs) for intermediates .
Key factors : Catalyst choice affects regioselectivity (>70% yield with Pd systems), while solvent polarity (DMF vs. ethanol) influences byproduct formation.
| Method | Catalyst | Solvent | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|---|
| Pd cross-coupling | PdCl₂(PPh₃)₂ | DMF | 75 | >98% | |
| Reductive amination | Pd-C/H₂ | Ethanol | 62 | 95% | |
| Acid cyclization | Glacial acetic acid | Ethanol | 68 | 93% |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer :
- ¹H/¹³C NMR : Resolve methoxy (-OCH₃) and amine (-NH₂) signals in DMSO-d₆ (δ 3.8–4.1 ppm for OCH₃; δ 6.2–6.5 ppm for NH₂) .
- HPLC-MS : C18 column (acetonitrile/0.1% formic acid gradient) detects purity (>95%) and confirms molecular ion [M+H]⁺ at m/z 205.1 .
- FT-IR : Amine N-H stretches (3300–3500 cm⁻¹) and quinoline C=N (1600 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize solvent systems and catalytic conditions to enhance the regioselectivity of this compound synthesis?
- Methodological Answer :
- Solvent screening : Polar aprotic solvents (DMF, DMSO) improve Pd-catalyzed coupling efficiency but may require post-reaction purification to remove sulfonic byproducts .
- Ligand engineering : Bulky phosphine ligands (e.g., PCy₃) reduce steric hindrance in Pd-mediated reactions, increasing yield by 15–20% .
- Microwave-assisted synthesis : Reduces reaction time from 24 hrs to 2–4 hrs while maintaining >90% regioselectivity .
Q. What strategies are recommended for reconciling contradictory reports on the compound's biological activity across different cellular models?
- Methodological Answer :
- Assay standardization : Use isogenic cell lines (e.g., HEK293 vs. HeLa) to control for genetic variability in target engagement studies .
- Dose-response profiling : Compare EC₅₀ values across models; discrepancies >10-fold suggest cell-specific uptake or metabolism (e.g., cytochrome P450 interactions) .
- Orthogonal validation : Pair enzymatic assays (e.g., kinase inhibition) with cellular viability assays to confirm mechanism .
Q. What methodological considerations are critical when designing structure-activity relationship (SAR) studies for this compound derivatives?
- Methodological Answer :
- Substituent positioning : Methoxy groups at C7 enhance solubility but reduce membrane permeability; C3/C4 amines are critical for hydrogen bonding with biological targets .
- Bioisosteric replacement : Replace -OCH₃ with -CF₃ to assess hydrophobic interactions without altering steric bulk .
- 3D-QSAR modeling : Use CoMFA/CoMSIA to predict activity cliffs in derivatives with <85% structural similarity .
Q. How should researchers address discrepancies in reported solubility profiles of this compound across different solvent systems?
- Methodological Answer :
- Solvent polarity index : Test solubility in DMSO (>50 mg/mL), ethanol (~25 mg/mL), and water (<1 mg/mL) to identify outliers .
- Crystallinity analysis : XRPD identifies polymorphic forms (e.g., anhydrous vs. hydrate) that alter solubility .
- Surfactant-assisted dissolution : Use 0.1% Tween-80 to improve aqueous solubility for in vitro assays .
Q. What experimental approaches are most suitable for detecting and quantifying degradation products in this compound under various storage conditions?
- Methodological Answer :
- Forced degradation studies : Expose to 40°C/75% RH for 4 weeks; monitor oxidation (HPLC-PDA at 254 nm) and hydrolysis (LC-MS/MS) .
- Stability-indicating assays : Gradient HPLC (0.1% TFA in water/acetonitrile) resolves degradation peaks at RRT 0.8–1.2 .
- Mass balance analysis : Ensure total impurities <2% under ICH Q1A(R2) guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
